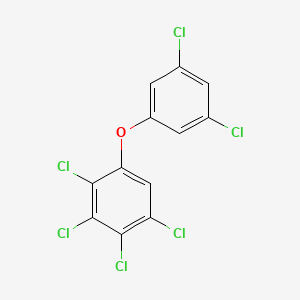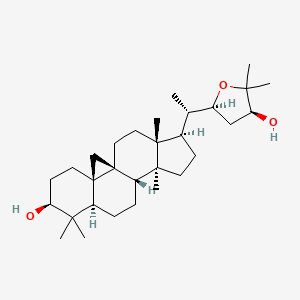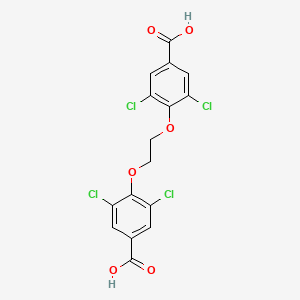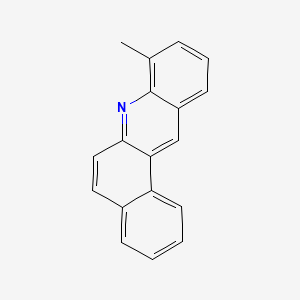
8-Methylbenz(a)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylbenz(a)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its fused ring structure that includes both benzene and acridine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz(a)acridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylbenz(a)acridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon; elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitro compounds; presence of a catalyst or under UV light.
Major Products:
Wissenschaftliche Forschungsanwendungen
8-Methylbenz(a)acridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 8-Methylbenz(a)acridine exerts its effects is primarily through DNA intercalation. This involves the insertion of the planar aromatic structure between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes . This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
7-Methylbenz©acridine: Another PAH derivative with similar structural features but differing in the position of the methyl group.
10-Methylbenz(a)acridine: Similar in structure but with the methyl group located at a different position on the acridine ring.
Uniqueness: 8-Methylbenz(a)acridine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for unique applications and properties compared to other methylated acridine derivatives .
Eigenschaften
CAS-Nummer |
13991-56-5 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
8-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-14-11-16-15-8-3-2-6-13(15)9-10-17(16)19-18(12)14/h2-11H,1H3 |
InChI-Schlüssel |
SQJBHAHHAPDRID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


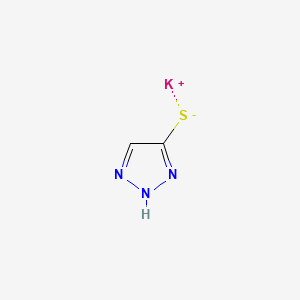

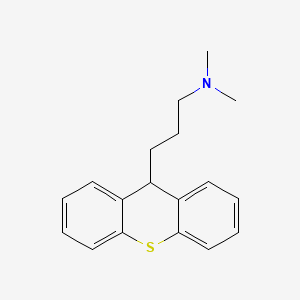
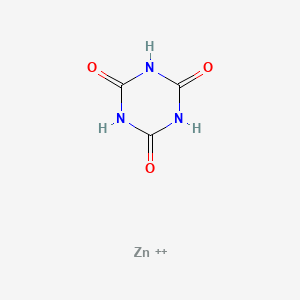
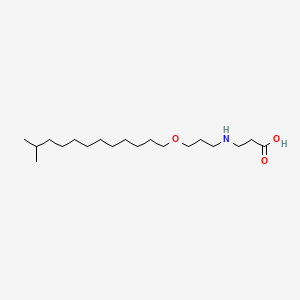

![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
